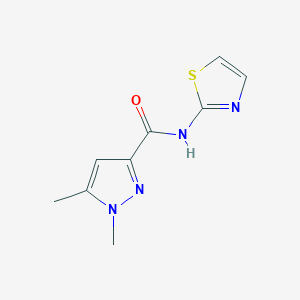![molecular formula C15H21NO2 B2824463 3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine CAS No. 2411201-03-9](/img/structure/B2824463.png)
3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a piperidine derivative that contains an epoxide group, which makes it an important intermediate in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonists for Binge Eating
- Research Context : Orexins and their receptors are known to influence feeding, arousal, stress, and drug abuse. Studies have explored the effects of selective antagonists on binge eating behaviors in animal models, suggesting a role for orexin-1 receptor mechanisms in compulsive food consumption.
- Key Finding : Specific antagonists were shown to selectively reduce binge eating of highly palatable food without affecting standard food pellet intake, indicating potential pharmacological interventions for eating disorders with a compulsive component (Piccoli et al., 2012).
Antimycobacterial Activity of Spiro-piperidin-4-ones
- Research Context : The search for new antimycobacterial agents has led to the synthesis and evaluation of spiro-piperidin-4-ones. These compounds were tested against Mycobacterium tuberculosis strains, showing promise in combating tuberculosis.
- Key Finding : Certain derivatives demonstrated significant in vitro and in vivo activity against tuberculosis strains, highlighting the potential for new therapeutic options against this disease (Kumar et al., 2008).
Inhibitors of Soluble Epoxide Hydrolase
- Research Context : Inhibitors of soluble epoxide hydrolase have been identified for their potential therapeutic benefits in various diseases. The triazine heterocycle has emerged as a critical component for achieving high potency and selectivity.
- Key Finding : Optimization efforts led to the development of compounds with significant effects on serum biomarkers, suggesting effective in vivo target engagement and potential application in disease models (Thalji et al., 2013).
Synthesis and Evaluation of Piperazine-Chromene and Quinoline Conjugates
- Research Context : The synthesis of novel compounds combining piperazine with chromene or quinoline units has been explored for their potential estrogen receptor binding affinity and anti-proliferative activities.
- Key Finding : Some synthesized compounds exhibited significant cytotoxic activities against breast cancer cell lines, underscoring the potential for developing new anti-cancer drugs (Parveen et al., 2017).
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives can interact with various biological targets, leading to diverse therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological processes .
Result of Action
Piperidine derivatives are known to have diverse pharmacological activities .
Eigenschaften
IUPAC Name |
3-methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-5-4-8-16(9-12)14-6-2-3-7-15(14)18-11-13-10-17-13/h2-3,6-7,12-13H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYZEYKUYOFQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=CC=C2OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine | |
CAS RN |
2411201-03-9 |
Source


|
| Record name | 3-methyl-1-{2-[(oxiran-2-yl)methoxy]phenyl}piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

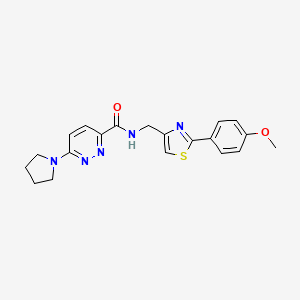
![4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2824383.png)
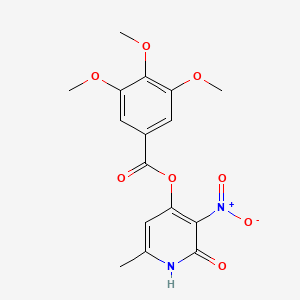
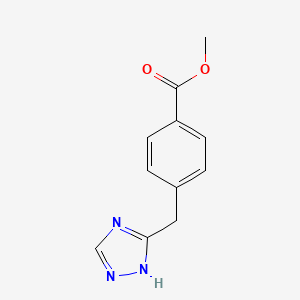
![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2824389.png)
![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2824390.png)
![2-(3-bromophenyl)-N-(3-chlorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2824391.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2824392.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2824396.png)
![N-cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2824397.png)
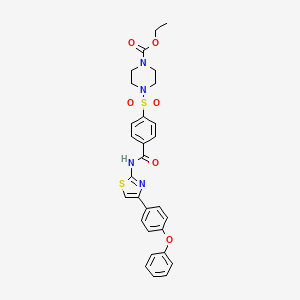
![2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2824401.png)
